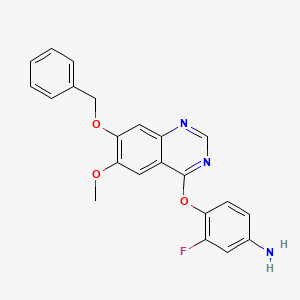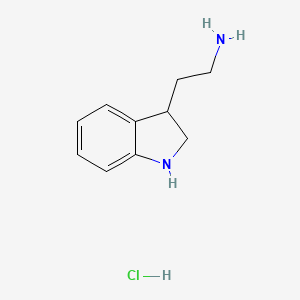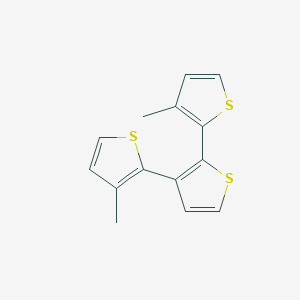
2,3-bis(3-methylthiophen-2-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-bis(3-methylthiophen-2-yl)thiophene is an organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and stability This compound, in particular, features two 3-methylthiophene units attached to a central thiophene ring, making it a trimeric structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(3-methylthiophen-2-yl)thiophene typically involves the coupling of 3-methylthiophene units. One common method is the bromination of 3-methylthiophene followed by a coupling reaction using a palladium catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques like column chromatography.
化学反応の分析
Types of Reactions
2,3-bis(3-methylthiophen-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS), palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophenes.
科学的研究の応用
2,3-bis(3-methylthiophen-2-yl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
作用機序
The mechanism of action of 2,3-bis(3-methylthiophen-2-yl)thiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s electronic properties allow it to participate in electron transfer processes, making it useful in optoelectronic applications. The pathways involved often include the modulation of oxidative stress and inhibition of specific signaling pathways .
類似化合物との比較
Similar Compounds
2,5-bis(3-methylthiophen-2-yl)thiophene: Similar structure but with different substitution patterns, leading to variations in electronic properties.
3,3’-dimethyl-2,2’5’,2’'-terthiophene: Another trimeric thiophene with different methyl group positions, affecting its reactivity and applications.
Uniqueness
2,3-bis(3-methylthiophen-2-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic semiconductors and materials for optoelectronic devices.
特性
分子式 |
C14H12S3 |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
2,3-bis(3-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C14H12S3/c1-9-3-6-15-12(9)11-5-8-17-14(11)13-10(2)4-7-16-13/h3-8H,1-2H3 |
InChIキー |
BJGGHVFFJNQCLG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C2=C(SC=C2)C3=C(C=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)
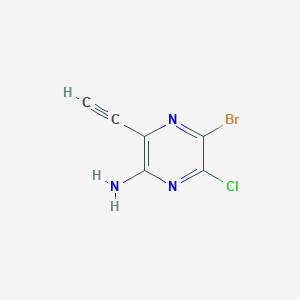

![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B13138710.png)
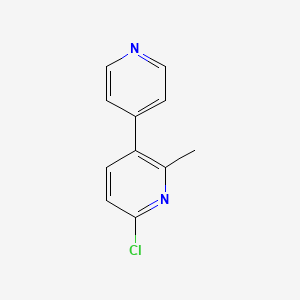
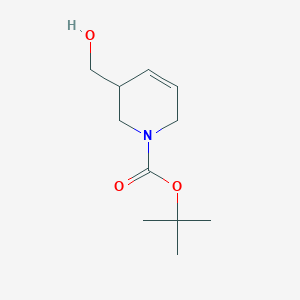
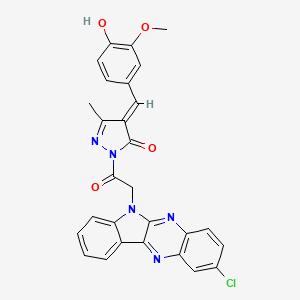

![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)

